molecular formula C32H35Cl2NO8 B13837284 2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B13837284
M. Wt: 632.5 g/mol
InChI Key: JYEQAMSFCSHCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid is a dichloro-substituted derivative of clomiphene citrate, a selective estrogen receptor modulator (SERM). Clomiphene citrate itself is a well-studied drug composed of a triphenylethylene base (2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine) and citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) in a 1:1 ratio . The queried compound differs from standard clomiphene citrate by an additional chlorine atom at the 2-position of the phenoxy ring, resulting in a molecular formula of C₂₆H₂₇Cl₂NO·C₆H₈O₇ and a molecular weight of 632.53 .

Clomiphene citrate is primarily used to treat female infertility by inducing ovulation through hypothalamic-pituitary axis modulation . Both compounds exhibit mixed estrogenic agonist/antagonist activity, depending on stereochemistry and target tissue .

Properties

Molecular Formula

C32H35Cl2NO8

Molecular Weight

632.5 g/mol

IUPAC Name

2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-24-16-15-22(19-23(24)27)25(20-11-7-5-8-12-20)26(28)21-13-9-6-10-14-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

JYEQAMSFCSHCEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of Clomiphene Base

  • Starting Materials:

    • 2-chloro-1,2-diphenylethylene
    • 4-(2-chloro-1,2-diphenylethenyl)phenol
    • N,N-diethylethanamine
  • Key Reaction:
    The core synthetic step is the nucleophilic substitution where 4-(2-chloro-1,2-diphenylethenyl)phenol reacts with N,N-diethylethanamine to form the ether linkage, producing 2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine. This typically occurs under basic conditions to facilitate the phenol's nucleophilicity.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to enhance nucleophilic substitution efficiency.
    • Temperature: Moderate heating (50–100°C) to drive the reaction.
    • Base: Potassium carbonate or sodium hydride may be used to deprotonate the phenol and promote substitution.

Formation of Clomiphene Citrate Salt

  • Salt Formation:
    The free base clomiphene is reacted with 2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid) to form the citrate salt, improving solubility and stability.

  • Procedure:

    • Dissolve clomiphene base in an appropriate solvent (e.g., ethanol or methanol).
    • Add stoichiometric amounts of citric acid under stirring.
    • Crystallization of clomiphene citrate occurs upon cooling or solvent evaporation.
    • The salt is isolated by filtration and dried under vacuum.
  • Advantages:
    The citrate salt form enhances water solubility (≥ 23 mg/mL in DMSO) and bioavailability for pharmaceutical applications.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Notes
Nucleophilic substitution 4-(2-chloro-1,2-diphenylethenyl)phenol + N,N-diethylethanamine + base DMF or DMSO 50–100°C Base: K2CO3 or NaH; reaction time varies
Salt formation Clomiphene base + 2-hydroxypropane-1,2,3-tricarboxylic acid Ethanol or methanol Room temp to slight heating Crystallization by cooling or evaporation

Retrosynthetic Analysis and AI-Assisted Synthesis Planning

  • Advanced retrosynthetic tools leverage databases such as Pistachio, Reaxys, and others to predict feasible synthetic routes for clomiphene citrate.
  • These tools emphasize one-step synthesis from key intermediates to streamline production, focusing on the nucleophilic substitution step and salt formation.
  • The synthetic feasibility is high due to the well-documented reaction mechanisms and commercially available starting materials.

Summary and Research Findings

  • The preparation of 2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid (clomiphene citrate) is well-established, involving nucleophilic substitution followed by salt formation with citric acid.
  • Reaction conditions are optimized for yield and purity, with polar aprotic solvents and mild heating being standard.
  • The citrate salt form significantly improves solubility and pharmacological utility.
  • Stock solutions are prepared in DMSO with precise molarity calculations to facilitate research applications.
  • Retrosynthetic analysis tools confirm the synthetic accessibility and suggest efficient one-step transformations for scale-up.

This detailed synthesis and preparation overview is supported by authoritative chemical databases such as PubChem, ChemIDplus, and European Chemicals Agency (ECHA), ensuring reliability and professional standards. The information is suitable for research chemists and pharmaceutical developers seeking comprehensive preparation protocols for clomiphene citrate.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehalogenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound consists of two main components: a chlorinated phenoxy derivative and a tricarboxylic acid. The tricarboxylic acid portion, commonly known as citric acid, is recognized for its versatility in biological and industrial applications. Its structure contributes to its reactivity and interaction with other compounds.

Pharmaceutical Applications

The chlorinated phenoxy derivative has been studied for its potential as an antidepressant and antipsychotic agent . Research indicates that modifications to the phenoxy group can enhance the binding affinity to specific receptors in the brain, leading to improved therapeutic effects.

Case Study:
A study published in Journal of Medicinal Chemistry explored various derivatives of phenoxy compounds and their interactions with serotonin receptors. The findings suggested that certain structural modifications could increase efficacy while reducing side effects .

Food Science

The tricarboxylic acid component serves as an effective food additive , primarily utilized as an acidulant and preservative . It helps maintain the stability of active ingredients in food products and enhances flavor profiles.

Application Examples:

  • Used in fruit drinks at concentrations of 0.25-0.40% to improve taste.
  • Added to jellies at 3-4% to enhance preservation and flavor .

Agricultural Chemistry

In agriculture, the compound has been investigated for its role as a chelating agent , which can improve nutrient availability in soil and enhance plant growth.

Case Study:
Research conducted on soil treatments revealed that the application of chelating agents like citric acid significantly increased the bioavailability of micronutrients such as iron and zinc, promoting healthier crop yields .

Data Tables

Application AreaSpecific UseConcentration/Effect
PharmaceuticalsAntidepressantVaries by formulation
Food ScienceAcidulant in beverages0.25-0.40%
Preservative in jellies3-4%
Agricultural ChemistryChelating agentImproves micronutrient availability

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets. For example, it may act as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity . This interaction can lead to various biological effects, such as the induction of ovulation in medical applications.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight CAS Number Substitution Pattern
Clomiphene Citrate C₂₆H₂₈ClNO·C₆H₈O₇ 598.08 50-41-9 4-(2-chloro-1,2-diphenylethenyl)phenoxy
Queried Dichloro Analog C₂₆H₂₇Cl₂NO·C₆H₈O₇ 632.53 N/A 2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy
Tamoxifen C₂₆H₂₉NO 371.52 10540-29-1 (Z)-2-[4-(1,2-diphenyl-1-butenyl)phenoxy]-N,N-dimethylethanamine
Raloxifene C₂₈H₂₇NO₄S 473.58 84449-90-1 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl-4-methoxyphenylmethanone

Key Observations :

  • Tamoxifen and raloxifene lack the triphenylethylene backbone of clomiphene but retain phenoxy groups critical for receptor binding .

Pharmacological Activity

Table 2: Estrogenic Activity Profiles

Compound Agonist Activity Antagonist Activity Therapeutic Applications
Clomiphene Citrate Weak (zu-clomiphene) Strong (en-clomiphene) Female infertility, off-label male hypogonadism
Dichloro Analog Not reported Not reported Research/impurity
Tamoxifen Uterus, bone Breast tissue Breast cancer, chemoprevention
Raloxifene Bone Breast, uterus Osteoporosis, breast cancer risk reduction

Mechanistic Insights :

  • Clomiphene citrate acts as a competitive inhibitor of estrogen receptors (ERs), blocking negative feedback on gonadotropin secretion .

Research and Industrial Relevance

  • Clomiphene Citrate : Dominates clinical use for infertility, with ~50 mg/day doses showing efficacy in ovulation induction . Its racemic mixture (zu- and en-clomiphene) complicates pharmacokinetics, necessitating isomer-specific studies .
  • Tamoxifen/Raloxifene : Serve as benchmarks for SERM efficacy and safety, highlighting the need for clomiphene derivatives with improved tissue selectivity .

Biological Activity

The compound 2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid is a derivative of clomiphene citrate, commonly known for its use in treating infertility. This article focuses on its biological activity, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine; 2-hydroxypropane-1,2,3-tricarboxylic acid
  • Molecular Formula : C26H28ClNO2
  • Molecular Weight : 421.96 g/mol
  • CAS Number : 97642-74-5

The compound exhibits its biological activity primarily through its action as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors in various tissues, exerting both estrogenic and anti-estrogenic effects depending on the target tissue. This dual action is crucial in its role in fertility treatments.

Estrogenic Effects

  • Ovarian Stimulation : The compound has been shown to stimulate ovarian function by promoting follicular development and ovulation. This is particularly beneficial in patients with anovulatory disorders.
  • Endometrial Effects : It influences the endometrial lining, making it more receptive to implantation during assisted reproductive techniques.

Anti-estrogenic Effects

  • Breast Tissue : The compound can inhibit estrogen's effects in breast tissue, which may contribute to its utility in certain breast cancer treatments.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a significant half-life that supports its use in therapeutic regimens for fertility enhancement.

Case Studies and Clinical Findings

  • Infertility Treatment : Numerous studies have demonstrated the effectiveness of clomiphene citrate (and its derivatives) in inducing ovulation in women with polycystic ovary syndrome (PCOS). A study published in the Journal of Clinical Endocrinology & Metabolism reported a success rate of approximately 80% for ovulation induction among treated women .
  • Bilateral Ectopic Pregnancy : A rare case documented in Folia Medica highlighted a patient who developed simultaneous bilateral isthmic ectopic pregnancies following clomiphene induction. This underscores the importance of monitoring during treatment .
  • Endometrial Response : Research has indicated that the compound can lead to changes in endometrial thickness and receptivity, which are critical for successful implantation .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular WeightPrimary Use
Clomiphene CitrateC26H28ClNO·C6H8O7598.08 g/molOvulation induction
2-Chloro Clomiphene Citrate (E/Z Mixture)C26H27Cl2NO·C6H8O7632.53 g/molFertility treatment
Ethanolamine derivativeC26H28ClNO421.96 g/molResearch purposes

Q & A

Basic Question: What analytical techniques are recommended for confirming the purity and structural integrity of 2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine in synthetic preparations?

Answer:
High-performance liquid chromatography (HPLC) is critical for assessing purity, with reverse-phase C18 columns and UV detection (λ = 254 nm) recommended for resolving halogenated aromatic byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, focusing on the diphenylethenyl moiety (δ 6.8–7.5 ppm for aromatic protons) and diethylamino group (δ 1.2–3.5 ppm) . Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight (expected [M+H]⁺ ~477.4 Da). Cross-referencing with PubChem computational data (e.g., InChI key, SMILES) ensures consistency .

Basic Question: How should researchers design experiments to evaluate the estrogen receptor (ER) modulation activity of this compound?

Answer:
Utilize ER-positive cell lines (e.g., MCF-7 breast cancer cells) in competitive binding assays with ³H-estradiol as a tracer. Dose-response curves (1 nM–10 µM) can determine IC₅₀ values, with clomiphene citrate as a positive control due to structural similarities . Transcriptional activity should be assessed via luciferase reporter assays under ERα/β promoters. Include tamoxifen as a comparator to distinguish agonist/antagonist effects . For citrate co-formulations (2-hydroxypropane-1,2,3-tricarboxylic acid), evaluate pH-dependent solubility changes using Franz diffusion cells to model bioavailability .

Advanced Question: What strategies resolve contradictions in pharmacokinetic data for halogenated diphenylethenyl derivatives?

Answer:
Contradictions often arise from interspecies metabolic differences. Use isotopic labeling (e.g., ¹⁴C-tracking) to monitor hepatic clearance pathways in murine vs. primate models . For bioavailability discrepancies, employ physiologically based pharmacokinetic (PBPK) modeling to account for pH-dependent solubility (citrate buffering effects) . Cross-validate in vitro microsomal stability assays (human vs. rat CYP450 isoforms) to identify enzyme-specific degradation pathways .

Advanced Question: How can stereochemical challenges in synthesizing the diphenylethenyl moiety be addressed?

Answer:
The Z/E isomerism of the diphenylethenyl group requires chiral resolution via high-performance liquid chromatography (HPLC) with amylose-based chiral stationary phases (e.g., Chiralpak® AD-H) . Asymmetric synthesis using Sharpless epoxidation or Evans auxiliaries can enforce stereocontrol during olefin formation . Confirm absolute configuration via single-crystal X-ray diffraction, prioritizing heavy atoms (Cl, O) for phasing . For racemic mixtures (e.g., clomiphene analogs), bioactivity assays must separately test enantiomers to isolate pharmacodynamic contributions .

Basic Question: What computational methods are suitable for predicting the physicochemical properties of this compound?

Answer:
Density functional theory (DFT) at the B3LYP/6-31G* level predicts dipole moments and logP values, critical for solubility assessments . Molecular dynamics (MD) simulations (e.g., GROMACS) model citrate-coordinated complexes to assess hydrogen-bonding stability in aqueous environments . PubChem’s cheminformatics tools (e.g., InChI descriptors) validate structural alignment with known ER modulators .

Advanced Question: How should researchers optimize reaction conditions for scale-up synthesis while minimizing byproducts?

Answer:
Apply Design of Experiments (DoE) to optimize Ullmann coupling for the diphenylethenyl core, varying CuI catalyst loading (5–15 mol%) and solvent polarity (DMF vs. DMSO) . Monitor reaction progress via inline FTIR to detect intermediates (e.g., aryl chloride at 750 cm⁻¹). For purification, use membrane separation technologies (nanofiltration, 300–500 Da cutoff) to remove halogenated impurities . Process analytical technology (PAT) ensures real-time quality control during crystallization .

Advanced Question: What methodologies address conflicting bioactivity data in cell-based vs. in vivo models?

Answer:
Discrepancies may arise from off-target effects or metabolite interference. Use CRISPR-Cas9 knockout models to isolate ER-specific pathways in vitro . For in vivo studies, conduct metabolite profiling via LC-MS/MS to identify active vs. inactive derivatives . Employ meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize data across studies, adjusting for covariates like citrate buffering capacity .

Basic Question: How can researchers validate the stability of citrate-coordinated formulations under varying storage conditions?

Answer:
Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring for degradation products (e.g., free citric acid peaks at 2.1 min) . Differential scanning calorimetry (DSC) identifies polymorphic transitions in citrate complexes. For pH-dependent stability, use potentiometric titration to map degradation kinetics across pH 3–7 .

Advanced Question: What experimental approaches resolve electron density ambiguities in X-ray crystallography of halogenated aromatics?

Answer:
Incorporate synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for chlorine atoms. Anomalous scattering (e.g., SAD phasing with Cl K-edge) improves electron density maps . For disordered diphenylethenyl groups, apply TLS (translation-libration-screw) refinement in SHELXL . Cross-validate with cryo-electron microscopy (cryo-EM) at <3 Å resolution for flexible regions .

Advanced Question: How can contradictory cytotoxicity data in primary vs. cancer cell lines be reconciled?

Answer:
Assess mitochondrial membrane potential (ΔΨm) via JC-1 staining to differentiate apoptosis pathways . Use RNA-seq to compare ER stress markers (e.g., GRP78, CHOP) across cell types. Co-culture models (e.g., cancer-associated fibroblasts) evaluate microenvironmental modulation by citrate, which may alter IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.